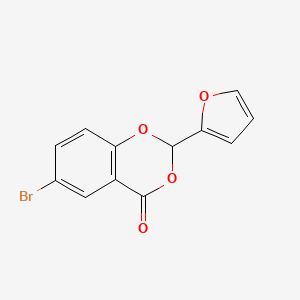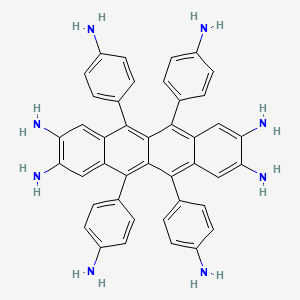
6-Bromo-2-(furan-2-yl)-2H,4H-1,3-benzodioxin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-2-(furan-2-yl)-2H,4H-1,3-benzodioxin-4-one is an organic compound that features a bromine atom, a furan ring, and a benzodioxin structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(furan-2-yl)-2H,4H-1,3-benzodioxin-4-one typically involves the bromination of a precursor compound followed by cyclization reactions. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction conditions often include solvents like dichloromethane or acetonitrile and may require catalysts such as Lewis acids to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-2-(furan-2-yl)-2H,4H-1,3-benzodioxin-4-one undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) in hydrogenation reactions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Hydrogenated benzodioxin derivatives.
Substitution: Various substituted benzodioxin compounds depending on the nucleophile used.
Applications De Recherche Scientifique
6-Bromo-2-(furan-2-yl)-2H,4H-1,3-benzodioxin-4-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 6-Bromo-2-(furan-2-yl)-2H,4H-1,3-benzodioxin-4-one involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the furan ring can participate in various binding interactions, influencing the compound’s biological activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Bromo-2-(furan-2-yl)-3H-imidazo[4,5-b]pyridine: Another brominated compound with a furan ring, known for its potential anticancer activity.
2-(Furan-2-yl)-1,3-benzodioxole: A structurally similar compound without the bromine atom, used in organic synthesis.
Uniqueness
6-Bromo-2-(furan-2-yl)-2H,4H-1,3-benzodioxin-4-one is unique due to the presence of both the bromine atom and the benzodioxin structure, which confer distinct chemical reactivity and potential biological activities. This combination of features makes it a valuable compound for research and development in various scientific fields.
Propriétés
Numéro CAS |
876891-26-8 |
|---|---|
Formule moléculaire |
C12H7BrO4 |
Poids moléculaire |
295.08 g/mol |
Nom IUPAC |
6-bromo-2-(furan-2-yl)-1,3-benzodioxin-4-one |
InChI |
InChI=1S/C12H7BrO4/c13-7-3-4-9-8(6-7)11(14)17-12(16-9)10-2-1-5-15-10/h1-6,12H |
Clé InChI |
JMMMFXAKGHJQQN-UHFFFAOYSA-N |
SMILES canonique |
C1=COC(=C1)C2OC3=C(C=C(C=C3)Br)C(=O)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Thiourea, N,N'-bis[(1R,2R)-2-(dimethylamino)cyclohexyl]-](/img/structure/B14193275.png)
![(2S)-3-Methyl-2-{[(1S)-1-(pyridin-3-yl)ethyl]amino}butan-1-ol](/img/structure/B14193280.png)




![4-[(5-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy]naphthalen-1-amine](/img/structure/B14193311.png)

![[4-(4-Propylcyclohexyl)phenyl]thiourea](/img/structure/B14193319.png)


![N-Hydroxy-2-{[(pyridin-3-yl)methyl]sulfamoyl}acetamide](/img/structure/B14193333.png)

![[(2,2,2-Tribromoethoxy)methyl]benzene](/img/structure/B14193342.png)
